2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-Benzamido-N-cyclopropylthiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities
Mechanism of Action
Target of Action
The primary target of 2-Benzamido-N-Cyclopropyl-1,3-Thiazole-4-Carboxamide is CK1δ/ε , a member of the casein kinase 1 (CK1) family . The CK1 family is a highly conserved ubiquitously expressed serine/threonine protein kinase family . The seven mammalian isoforms CK1α, β, γ1, γ2, γ3, δ, and ε and their various splice variants are all highly conserved within their kinase domains .
Mode of Action
This compound acts as a potent and specific inhibitor of CK1δ . It exhibits a higher affinity towards CK1δ than to CK1ε . The compound’s interaction with its target results in the inhibition of CK1δ, thereby affecting the kinase’s ability to phosphorylate its substrates .
Biochemical Pathways
CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . They are involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Result of Action
The compound’s action results in the inhibition of proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could potentially be used in the treatment of certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with benzoyl chloride to form 2-benzamidothiazole. This intermediate is then reacted with cyclopropylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-N-cyclopropylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamido or cyclopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Another potent inhibitor of CK1δ and CK1ε with similar biological activities.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
2-Benzamido-N-cyclopropylthiazole-4-carboxamide stands out due to its unique combination of a benzamido group, a cyclopropyl group, and a thiazole ring. This structural arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-12(9-4-2-1-3-5-9)17-14-16-11(8-20-14)13(19)15-10-6-7-10/h1-5,8,10H,6-7H2,(H,15,19)(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYFSFQTXOHXPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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